

# An In-depth Technical Guide to N2,N6-Bis(tert-butoxycarbonyl)-D-lysine

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## Compound of Interest

Compound Name: *N2,N6-Bis(tert-butoxycarbonyl)-D-lysine*

Cat. No.: *B152250*

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CAS Number: 65360-27-2

This technical guide provides a comprehensive overview of **N2,N6-Bis(tert-butoxycarbonyl)-D-lysine**, a critical reagent for researchers, scientists, and professionals involved in drug development and peptide chemistry. This document details its physicochemical properties, synthesis, and applications, with a focus on its role as a building block in the synthesis of peptides and other complex molecules.

## Physicochemical and Spectroscopic Data

**N2,N6-Bis(tert-butoxycarbonyl)-D-lysine**, also known as Boc-D-Lys(Boc)-OH, is a derivative of the amino acid D-lysine where both the alpha ( $\alpha$ ) and epsilon ( $\epsilon$ ) amino groups are protected by tert-butoxycarbonyl (Boc) groups. This dual protection makes it a valuable component in chemical synthesis, particularly in solid-phase peptide synthesis (SPPS), by preventing unwanted side reactions at the lysine side chain.

Table 1: Physicochemical Properties of **N2,N6-Bis(tert-butoxycarbonyl)-D-lysine**

Property	Value	Reference(s)
CAS Number	65360-27-2	[1][2]
Molecular Formula	C <sub>16</sub> H <sub>30</sub> N <sub>2</sub> O <sub>6</sub>	[1][3]
Molecular Weight	346.42 g/mol	[1][3]
Appearance	Colorless to off-white solid-liquid mixture	[3]
Density	1.1 ± 0.1 g/cm <sup>3</sup>	[1]
Boiling Point	514.4 ± 45.0 °C at 760 mmHg	[1]
Flash Point	264.9 ± 28.7 °C	[1]
Purity	≥95.0%	[3]
Optical Rotation	+3.4° (c=1.00 g/100ml , MEOH)	[3]

Table 2: Storage and Handling

Condition	Duration
Pure Form at -20°C	3 years
Pure Form at 4°C	2 years
In Solvent at -80°C	6 months
In Solvent at -20°C	1 month
[Source: MedChemExpress Certificate of Analysis][3]	

Spectroscopic Data: While specific spectra for **N2,N6-Bis(tert-butoxycarbonyl)-D-lysine** are not readily available in public databases, certificates of analysis from commercial suppliers confirm that the <sup>1</sup>H NMR and Mass Spectrometry data are consistent with its chemical structure.[3] For the related L-enantiomer, detailed spectroscopic data is available and can be used as a reference.

## Experimental Protocols

### Synthesis of N2,N6-Bis(tert-butoxycarbonyl)-D-lysine

The following protocol, adapted from the synthesis of the L-enantiomer, describes a common method for preparing Boc-D-Lys(Boc)-OH.[1]

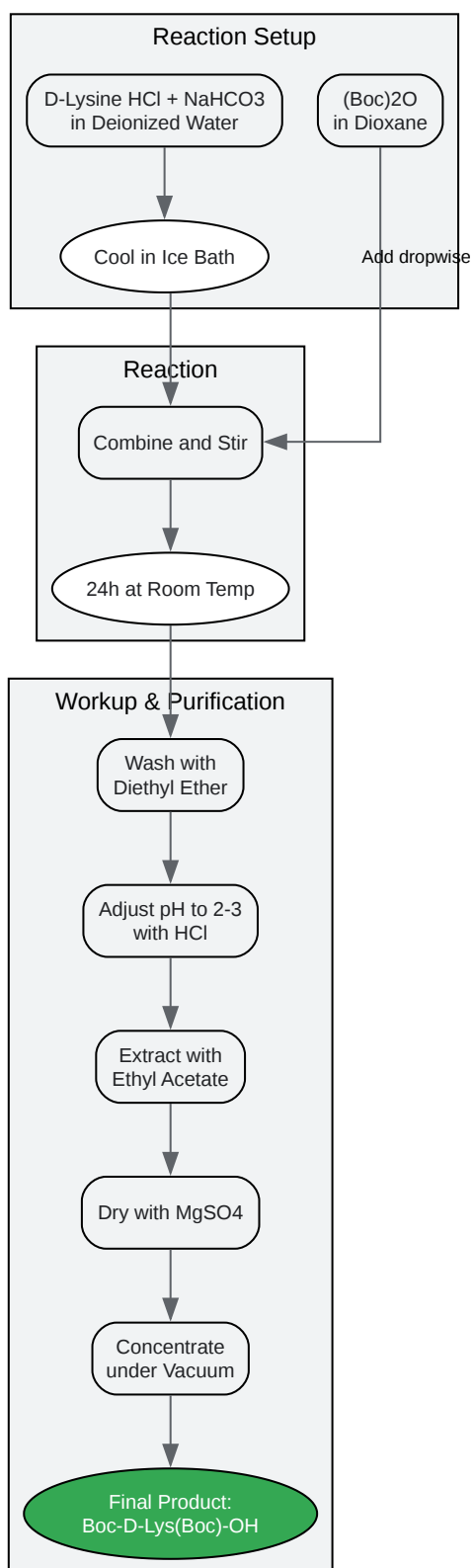
#### Materials:

- D-lysine hydrochloride
- Sodium bicarbonate ( $\text{NaHCO}_3$ )
- Di-tert-butyl dicarbonate ((Boc) $_2$ O)
- Dioxane
- Deionized water
- Diethyl ether
- Ethyl acetate
- Magnesium sulfate ( $\text{MgSO}_4$ )
- Dilute hydrochloric acid (HCl)

#### Procedure:

- Dissolve D-lysine hydrochloride and a molar excess of sodium bicarbonate in deionized water in a flask and cool the mixture in an ice-water bath.
- Separately, dissolve Di-tert-butyl dicarbonate (approximately 3 molar equivalents to the lysine) in dioxane.
- Add the (Boc) $_2$ O solution dropwise to the stirring lysine solution.
- Allow the reaction to proceed at room temperature for 24 hours.

- After 24 hours, wash the mixture three times with diethyl ether to remove unreacted (Boc)<sub>2</sub>O and other nonpolar impurities.
- Carefully adjust the pH of the aqueous phase to 2-3 with dilute hydrochloric acid. This will protonate the carboxylic acid, making it extractable into an organic solvent.
- Extract the product three times with ethyl acetate.
- Combine the organic phases and dry over anhydrous magnesium sulfate for 12 hours.
- Filter off the drying agent and concentrate the organic phase under vacuum to yield the product, typically as a white solid.



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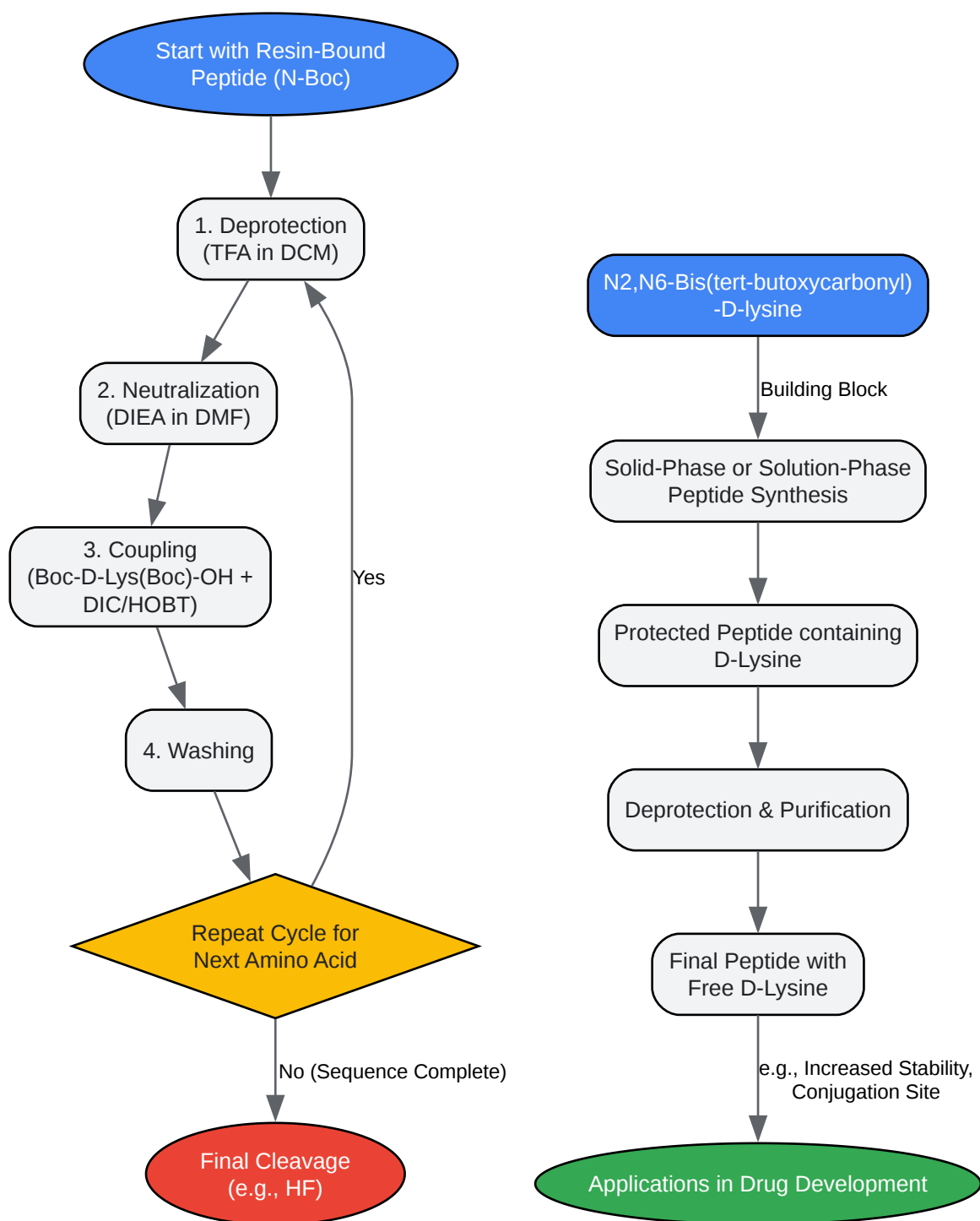
Synthesis workflow for **N2,N6-Bis(tert-butoxycarbonyl)-D-lysine**.

## Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-D-Lys(Boc)-OH is primarily used as a monomer in the synthesis of peptides. The Boc protecting groups are stable under the basic conditions used for Fmoc deprotection, making it suitable for Fmoc-based SPPS strategies where a Boc-protected lysine is desired. However, it is most commonly associated with Boc-based SPPS.

### General Boc-SPPS Cycle:

- **Resin Preparation:** The synthesis begins with a resin support, often a Merrifield or PAM resin, to which the first amino acid is attached.
- **Deprotection:** The N-terminal Boc group of the resin-bound amino acid is removed using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).
- **Neutralization:** The resulting ammonium salt is neutralized with a non-nucleophilic base, such as diisopropylethylamine (DIEA), to free the amine for the next coupling step.
- **Coupling:** The next Boc-protected amino acid (such as Boc-D-Lys(Boc)-OH) is activated and coupled to the N-terminus of the growing peptide chain. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often with an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce racemization.
- **Washing:** The resin is thoroughly washed to remove excess reagents and byproducts.
- **Repeat:** This cycle of deprotection, neutralization, coupling, and washing is repeated for each amino acid in the desired sequence.
- **Cleavage:** Once the peptide is fully assembled, it is cleaved from the resin support, and the side-chain protecting groups (including the Boc on the lysine side chain) are removed simultaneously, typically using a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TfMSA).



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